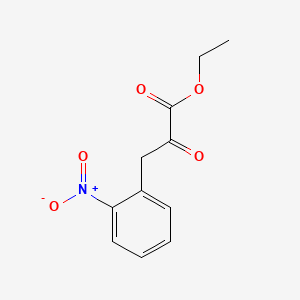

Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester

Description

Structural Context and Classification within α-Keto Esters and Nitroaromatic Compounds

The structure of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester is characterized by two principal reactive moieties: an α-keto ester and a nitroaromatic ring.

α-Keto Esters: This functional group consists of a ketone positioned adjacent to an ester. The presence of two adjacent carbonyl groups leads to unique reactivity, making the α-carbon susceptible to nucleophilic attack and the keto group a handle for various condensation and cyclization reactions.

Nitroaromatic Compounds: The 2-nitro group on the benzene (B151609) ring is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but, more importantly, the nitro group itself can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of its utility in heterocyclic synthesis.

This dual functionality places the compound at the intersection of two important classes of organic molecules, allowing chemists to leverage the distinct reactivity of each part in a single synthetic intermediate.

Significance as a Synthetic Intermediate in Complex Organic Molecule Construction

The primary significance of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester lies in its role as a key intermediate in the Reissert indole (B1671886) synthesis . youtube.comwikipedia.orgresearchgate.net This classical method provides a reliable route to indoles, which are a common structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.

The Reissert synthesis commences with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate (Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester). wikipedia.orgresearchgate.net The subsequent step is a reductive cyclization of this intermediate.

The key transformation involves:

Reduction of the Nitro Group: The ortho-nitro group is reduced to an amino group. This is typically achieved using reagents like zinc in acetic acid or through catalytic hydrogenation. wikipedia.org

Intramolecular Cyclization: The newly formed amino group then undergoes an intramolecular condensation with the adjacent α-keto group of the ester side chain. This reaction forms the indole ring system.

Final Product Formation: The initial cyclization product is typically an indole-2-carboxylic acid derivative. wikipedia.org Depending on the reaction conditions and desired final product, the ester group may be hydrolyzed and the resulting carboxylic acid can be decarboxylated upon heating to yield the parent indole. wikipedia.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-nitrophenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(14)10(13)7-8-5-3-4-6-9(8)12(15)16/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWXORMMOJRIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229064 | |

| Record name | Ethyl 3-(o-nitrophenyl)pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-98-5 | |

| Record name | Ethyl 2-nitro-α-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(o-nitrophenyl)pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(o-nitrophenyl)pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(o-nitrophenyl)pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(o-nitrophenyl)pyruvate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X2UW99BD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Studies of Benzenepropanoic Acid, 2 Nitro α Oxo , Ethyl Ester

Reactions at the α-Keto Ester Moiety

The α-keto ester functional group is characterized by two adjacent electrophilic carbonyl carbons, making it a prime target for nucleophilic attack. The electron-withdrawing nature of the ester group further activates the adjacent ketone carbonyl, rendering it highly susceptible to a variety of addition and condensation reactions.

The α-keto group of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester is expected to readily undergo nucleophilic additions with a range of carbon and heteroatom nucleophiles. Classic examples of such transformations that are anticipated to be applicable include the Wittig and Reformatsky reactions.

The Wittig reaction , which converts ketones to alkenes, would involve the reaction of the α-keto ester with a phosphonium (B103445) ylide. organic-chemistry.orgudel.edumasterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene, with the formation of the highly stable triphenylphosphine (B44618) oxide as a driving force. udel.edumasterorganicchemistry.com For the target molecule, this would provide a route to α,β-unsaturated esters.

The Reformatsky reaction offers a method for the formation of β-hydroxy esters by reacting an α-halo ester with a ketone in the presence of zinc. wikipedia.orglibretexts.org In the context of the target molecule, the α-keto group would serve as the electrophile for the organozinc reagent formed from an α-halo ester. This reaction is valued for its ability to proceed under conditions that are less basic than those required for Grignard or organolithium reagents. wikipedia.org

Table 1: Expected Nucleophilic Addition and Condensation Reactions

| Reaction | Nucleophile/Reagent | Expected Product |

|---|---|---|

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | α-Alkylidene-β-(2-nitrophenyl)propanoic acid, ethyl ester |

The Henry, or nitroaldol, reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. The electrophilic α-keto group in Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester is an excellent substrate for this reaction. The reaction would be initiated by the deprotonation of a nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the α-keto carbon. The resulting nitroalkoxide is subsequently protonated to yield a β-nitro alcohol.

Studies on the enantioselective Henry reaction of α-keto esters have demonstrated that various chiral catalysts can be employed to achieve high stereocontrol. For instance, copper(II)-bisoxazoline complexes and cinchona alkaloids have been successfully used to catalyze the addition of nitromethane (B149229) to α-keto esters, affording optically active β-nitro-α-hydroxy esters in high yields and with excellent enantiomeric excesses. This suggests that the target molecule could be a valuable substrate for the asymmetric synthesis of complex, nitrogen-containing compounds.

Deoxygenative condensation reactions provide a means to form new bonds at a carbonyl carbon by removing the oxygen atom. For α-keto esters like Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester, this can be a powerful tool for functionalization. One such reaction involves the use of a phosphetane (B12648431) catalyst to mediate the deoxygenative condensation of α-keto esters with carboxylic acids. This process is proposed to proceed via a catalytic P(III)/P(V)=O redox cycle, providing a chemoselective route to α-acyloxy esters. The reaction is notable for its good functional group compatibility, which would be advantageous given the presence of the nitro group in the target molecule.

The synthesis of α-acyloxy esters from α-keto esters is a valuable transformation. One potential pathway involves the initial reduction of the α-keto group to an α-hydroxy ester, followed by esterification. More direct methods, such as the deoxygenative condensation mentioned above, are also being developed. Another approach involves the oxidative esterification of aldehydes, which can be adapted for the synthesis of α-acyloxycarbonyl compounds. rsc.org Furthermore, efficient methods for the synthesis of α-acyloxy ketones from α-hydroxy ketones using anhydrides in the presence of 2-methylimidazole (B133640) have been reported, highlighting a green chemistry approach that avoids metal catalysts and harsh reagents. mdpi.com

Reactions Involving the Nitroaromatic Moiety

The presence of the nitro group on the aromatic ring opens up a different set of reactive pathways, particularly those involving intramolecular reactions where the nitro group can interact with the adjacent side chain.

The ortho-disposed nitro and propionyl ester functionalities in Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester create a scaffold that is primed for intramolecular cyclization and rearrangement reactions. The nitro group can act as an internal oxidant or participate in cyclization following its reduction.

One notable transformation is the photoinduced rearrangement of α-(2-nitrophenyl)ketones. Upon irradiation, an oxygen atom from the nitro group is transferred to the benzylic position, leading to the formation of an α-hydroxyketone bearing a nitroso group. Subsequent intramolecular addition of the nitroso group to the ketone and cleavage of the C-C bond between the carbonyls can lead to the formation of cyclic hydroxamates.

Another potential pathway is a base-mediated reductive cyclization. In the presence of a suitable base, the nitro group can be reduced, and the resulting amino or nitroso group can undergo an intramolecular condensation with one of the carbonyl groups of the side chain to form heterocyclic structures. For instance, methyl 1-(2-nitrophenyl)-4-oxocyclohexanecarboxylate has been shown to undergo such cyclizations. ub.edu These reactions are powerful methods for the synthesis of complex, nitrogen-containing polycyclic systems.

Table 2: Potential Intramolecular Reactions of the Nitroaromatic Moiety

| Reaction Type | Conditions | Expected Product Class |

|---|---|---|

| Photoinduced Rearrangement | UV irradiation | Cyclic hydroxamates |

Reactivity of Adjacent Carbons to Nitroaryl Groups

The carbon atom situated between the 2-nitrophenyl ring and the α-keto group (the benzylic carbon) is a key center of reactivity. Its position alpha to an aromatic ring and beta to a carbonyl group makes its protons susceptible to abstraction, although its most significant role is in intramolecular cyclization reactions. The reactivity is profoundly influenced by the ortho-nitro group, which is not only a strong electron-withdrawing group but also a latent amino group.

The primary mode of reaction involving the benzylic carbon is its participation in reductive cyclization. nih.gov This process is initiated by the chemical reduction of the ortho-nitro group to a nitroso, hydroxylamine (B1172632), or, more commonly, an amino group. This newly formed nucleophilic group then readily attacks the proximate and highly electrophilic α-keto carbonyl carbon. This intramolecular condensation, followed by dehydration, leads to the formation of a heterocyclic ring system. This transformation is a powerful method for constructing fused N-heterocycles. nih.govresearchgate.net Various reducing agents have been employed to facilitate this type of cyclization in related nitroaryl compounds, each offering different levels of selectivity and efficiency. organic-chemistry.orgresearchgate.net

Table 1: Common Reducing Agents for Intramolecular Cyclization of Nitroaryl Carbonyl Compounds

| Reducing Agent | Typical Conditions | Resulting Intermediate | Ref |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl in Ethanol) | Amine | researchgate.net |

| Iron (Fe) | Acetic Acid | Amine | organic-chemistry.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Amine | organic-chemistry.org |

The mechanism typically involves the in-situ generation of a 2-aminoaryl keto-ester, which then undergoes an intramolecular cyclization analogous to the Friedländer synthesis to produce a quinoline (B57606) core structure. jptcp.comnih.gov

Ester Hydrolysis and Transesterification Pathways

The ethyl ester functionality of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester is subject to standard ester transformations such as hydrolysis and transesterification. These reactions are fundamental for modifying the carboxyl terminus of the molecule.

Ester Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, proceeding through a tetrahedral intermediate. Subsequent loss of the ethoxide leaving group yields the carboxylate, which is protonated in a final acidic workup step to give the free carboxylic acid.

Acid-catalyzed hydrolysis: This pathway begins with the protonation of the ester carbonyl oxygen, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible, and the reaction is typically driven to completion by using a large excess of water. rsc.org

The kinetics of hydrolysis can be influenced by the electron-withdrawing nitro group on the aromatic ring, which increases the electrophilicity of the ester carbonyl, potentially accelerating the rate of nucleophilic attack. mdpi.comresearchgate.net

Transesterification: Transesterification is a crucial method for converting the ethyl ester into other esters, which can be vital for altering the molecule's physical properties or for subsequent synthetic steps. nih.govrsc.org This transformation involves reacting the ester with a different alcohol in the presence of a catalyst. researchgate.net The reaction is an equilibrium process that is often driven forward by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. nih.gov

A variety of catalysts can be employed for the transesterification of keto esters, including protic acids, Lewis acids, and bases. nih.gov The choice of catalyst can be critical for achieving high yields and selectivity, especially in complex molecules. nih.gov

Table 2: Selected Catalysts for Transesterification of Keto Esters

| Catalyst Type | Examples | Mechanism Notes | Ref |

|---|---|---|---|

| Protic Acids | H₂SO₄, HCl | Protonation of the carbonyl oxygen | nih.gov |

| Lewis Acids | Boric Acid, Zinc(II) Oxide | Coordination to the carbonyl oxygen, enhancing electrophilicity | |

| Organic Bases | DMAP, Et₃N | Nucleophilic catalysis or general base catalysis | nih.gov |

Derivatization for Advanced Chemical Scaffolds

The molecular architecture of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester makes it an excellent starting material for the synthesis of complex, biologically relevant chemical scaffolds. The most prominent application is in the construction of quinoline derivatives. organic-chemistry.orgiipseries.org

The reductive cyclization pathway discussed in section 3.2.2 is the primary method for this derivatization. The reduction of the nitro group and subsequent intramolecular condensation provides a direct route to highly substituted quinoline rings. researchgate.net This strategy is synthetically efficient as it builds the heterocyclic ring and installs multiple substituents in a single transformation sequence. The resulting product from the cyclization of ethyl 3-(2-nitrophenyl)-2-oxopropanoate is typically a 3-hydroxy-4-substituted-quinoline-2-carboxylic acid derivative (after hydrolysis of the ester and tautomerization of the initial cyclized product).

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals and bioactive compounds. nih.gov The ability to generate this core structure from a relatively simple precursor highlights the value of the title compound in synthetic programs.

Table 3: Synthesis of Quinolines via Reductive Cyclization of ortho-Nitroaryl Precursors

| Precursor Type | Reducing Agent / Conditions | Resulting Scaffold | Ref |

|---|---|---|---|

| 2-Nitrobenzyl alcohol & Ketone | N/A (Intramolecular redox) | Substituted Quinoline | nih.gov |

| 2'-Nitroaryl-Δ2-isoxazoline | Sodium Dithionite | 2-Arylquinoline | organic-chemistry.org |

| Baylis-Hillman adduct of 2-Nitrobenzaldehyde | SnCl₂ | 4-(Substituted vinyl)-quinoline | researchgate.net |

These examples, while not all starting from the exact title compound, illustrate the general and powerful strategy of using an ortho-nitroaryl group as a synthetic handle for the construction of quinolines and other N-heterocycles. nih.govorganic-chemistry.orgresearchgate.netnih.gov

Catalysis in the Synthesis and Transformations of Benzenepropanoic Acid, 2 Nitro α Oxo , Ethyl Ester

Metal-Catalyzed Reactions

Metal catalysts play a pivotal role in orchestrating a wide array of chemical transformations with high efficiency and selectivity. In the context of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester, metal-catalyzed reactions offer powerful tools for carbon-carbon and carbon-heteroatom bond formation, as well as for achieving stereocontrol.

Transition Metal Catalysis in C-H Activation and Cross-Coupling

Transition metal-catalyzed C-H activation has emerged as a step-economical strategy for the functionalization of organic molecules. rsc.orgnih.gov For substrates like Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester, the aromatic ring presents several C-H bonds that could be targeted for direct functionalization. Catalysts based on palladium, rhodium, and ruthenium are often employed for such transformations, enabling the introduction of various substituents. rsc.org

While specific examples detailing the direct C-H activation of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester are not extensively documented in publicly available literature, the principles of directed C-H activation can be applied. The nitro group or the keto-ester moiety could potentially act as directing groups to guide the metal catalyst to a specific C-H bond, thereby ensuring regioselectivity. For instance, rhodium(III) catalysts have been effectively used for the oxidative olefination of arylacetamides, where the amide oxygen directs the ortho-metalation. nih.gov A similar mechanistic pathway could be envisioned for the subject compound.

Table 1: Potential Transition Metal-Catalyzed C-H Activation Reactions

| Catalyst System | Potential Reaction Type | Expected Product |

|---|---|---|

| Pd(OAc)₂ / Ligand | Direct Arylation | Functionalized aromatic ring |

| [RhCp*Cl₂]₂ | C-H Olefination | Alkenylated benzene (B151609) ring |

Note: This table is illustrative of potential applications based on established C-H activation methodologies.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in synthetic chemistry for forming new carbon-carbon bonds. While direct participation of the C-H bonds of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester in cross-coupling reactions would fall under C-H activation, the synthesis of this compound or its derivatives could involve these classic methods. For example, a precursor molecule could undergo a cross-coupling reaction to introduce the 2-nitrophenyl group prior to the formation of the propanoyl chain.

Lewis Acid and Brønsted Acid Catalysis

Lewis acids are known to activate carbonyl compounds towards nucleophilic attack. researchgate.net In the case of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester, the α-keto group is a prime site for Lewis acid coordination. This activation can facilitate a variety of transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions. Chiral Lewis acids can be employed to induce enantioselectivity in these reactions.

Brønsted acids can also play a significant role. researchgate.netmdpi.com They can catalyze reactions by protonating the carbonyl oxygen, thereby increasing its electrophilicity. Furthermore, the combination of Lewis and Brønsted acids can lead to synergistic catalytic effects, creating highly reactive intermediates for asymmetric synthesis. libretexts.orgresearchgate.net For instance, Brønsted acid-assisted chiral oxazaborolidine-based Lewis acids have proven to be versatile catalysts for asymmetric Diels-Alder reactions. libretexts.org

Table 2: Potential Acid-Catalyzed Reactions

| Catalyst Type | Potential Reaction | Substrate Moiety Involved |

|---|---|---|

| Chiral Lewis Acid (e.g., Sc(OTf)₃-PyBox) | Asymmetric Aldol Reaction | α-Keto group |

| Brønsted Acid (e.g., TfOH) | Friedel-Crafts Reaction | Benzene ring |

Note: This table represents potential applications of acid catalysis to the target molecule based on known reactivity patterns.

Bimetallic Catalysis in Stereoselective Reactions

Bimetallic catalysis, where two different metal centers work in concert, can offer unique reactivity and selectivity that is not achievable with monometallic systems. rsc.org In the context of stereoselective reactions involving Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester, a bimetallic catalyst could feature one metal center activating the electrophilic keto group while another organizes the nucleophile, leading to highly controlled bond formation. This approach is particularly promising for achieving high levels of diastereo- and enantioselectivity. The specific design of the bimetallic complex, including the nature of the metals and the bridging ligands, is crucial for the outcome of the reaction.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. For a substrate like Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester, various organocatalytic activation modes can be envisaged.

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts known for their ability to generate acyl anion equivalents through umpolung reactivity. tcd.ienih.govwpmucdn.combeilstein-journals.org The α-keto ester moiety of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester is a potential substrate for NHC catalysis. While the direct reaction of the keto group with an NHC is less common than with aldehydes, transformations involving this functionality are conceivable. For example, an NHC could catalyze the addition of the α-keto ester to an electrophile.

More commonly, NHCs are used to catalyze reactions of aldehydes. A synthetic precursor to the target compound, such as 2-nitrobenzaldehyde, could undergo an NHC-catalyzed reaction, like a Stetter or benzoin (B196080) reaction, to build the carbon framework.

Table 3: Potential NHC-Catalyzed Reactions in the Synthesis Pathway

| NHC-Catalyzed Reaction | Precursor Substrates | Key Intermediate |

|---|---|---|

| Stetter Reaction | 2-Nitrobenzaldehyde, Michael acceptor | Acyl anion equivalent |

Note: This table highlights potential NHC-catalyzed reactions that could be employed in the synthesis of the target compound or its analogs.

Enantioselective Organocatalysis

Enantioselective organocatalysis provides a metal-free approach to chiral molecules. mdpi.com The functional groups present in Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester make it amenable to various organocatalytic strategies. The nitro group can be a handle for activation through hydrogen bonding with catalysts like thioureas or squaramides. This activation can facilitate enantioselective additions to the α-keto ester.

For example, a chiral bifunctional catalyst possessing both a Brønsted acid and a Brønsted base moiety could activate both the keto-ester and a nucleophile simultaneously, leading to a highly organized transition state and high enantioselectivity. The Michael addition of various nucleophiles to the activated α-keto ester is a plausible transformation. While specific studies on the enantioselective organocatalytic reduction of tetrasubstituted nitroalkenes have been reported, direct application to this α-keto ester would be a novel extension. mdpi.com

Table 4: Potential Enantioselective Organocatalytic Reactions

| Catalyst Type | Reaction Type | Activation Mode |

|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Addition | Hydrogen bonding with nitro/keto group |

| Chiral Amine (e.g., Proline) | Enamine/Iminium Catalysis | Activation of a reaction partner |

Note: This table outlines potential strategies for the enantioselective functionalization of the target compound using organocatalysts.

Enzymatic Biotransformations of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester

Extensive searches of scientific literature and patent databases did not yield specific research findings on the enzymatic biotransformations of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester. While the field of biocatalysis extensively covers the enzymatic reduction of various α-keto esters to their corresponding α-hydroxy esters, a valuable class of chiral building blocks in the synthesis of pharmaceuticals and fine chemicals, specific studies involving the substrate Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester appear to be absent from the currently available body of scientific literature.

The enzymatic reduction of the α-keto group is a well-established strategy, often employing ketoreductases (KREDs) or whole-cell systems (such as baker's yeast or recombinant microorganisms) that exhibit high stereoselectivity, leading to the production of enantiomerically pure α-hydroxy esters. These transformations are of significant industrial interest due to their potential for high efficiency, mild reaction conditions, and environmental compatibility compared to traditional chemical methods.

However, the substrate , Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester, possesses a unique substitution pattern, namely the nitro group at the ortho-position of the phenyl ring. The electronic and steric properties of this substituent could significantly influence its recognition and conversion by enzymes. Without specific experimental data, any discussion on the potential enzymatic biotransformations of this compound would be purely speculative.

Therefore, due to the lack of published research, no detailed findings, data tables, or specific examples of enzymatic biotransformations for Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester can be provided at this time. Further research would be required to explore the susceptibility of this compound to enzymatic reduction and to identify suitable biocatalysts for its stereoselective transformation.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester," both ¹H NMR and ¹³C NMR spectroscopy would yield critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro (-NO₂), α-keto, and ester functional groups.

Aromatic Protons: The four protons on the 2-nitrophenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the ortho-nitro group, these protons would exhibit a complex splitting pattern (multiplets). The proton ortho to the nitro group is expected to be the most downfield.

Methylene (B1212753) Protons (-CH₂-): The methylene protons adjacent to the aromatic ring and the α-keto group would likely appear as a singlet around δ 4.0-4.5 ppm.

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group would present as a quartet for the methylene (-OCH₂-) protons (around δ 4.2-4.4 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.2-1.4 ppm), showing characteristic spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly downfield region for the α-keto and the ester carbonyl carbons, typically between δ 160-200 ppm.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene (B151609) ring. The carbon atom attached to the nitro group would be significantly deshielded.

Aliphatic Carbons: Signals for the methylene carbon of the propanoate chain and the two carbons of the ethyl ester group would appear in the upfield region of the spectrum.

| Expected ¹H NMR Data | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 1.2 - 1.4 (triplet) |

| Methylene -CH₂- | 4.0 - 4.5 (singlet) |

| Ethyl -OCH₂- | 4.2 - 4.4 (quartet) |

| Aromatic Ar-H | 7.5 - 8.2 (multiplets) |

| Expected ¹³C NMR Data | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -OCH₂- | ~62 |

| Methylene -CH₂- | ~45 |

| Aromatic C | 124 - 150 |

| Ester C=O | ~165 |

| Keto C=O | ~190 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy: The IR spectrum of "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester" would be dominated by strong absorption bands characteristic of its functional groups.

C=O Stretching: Two distinct and strong absorption bands are expected for the two carbonyl groups. The α-keto C=O stretch typically appears around 1710-1730 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) will show two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretch of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C-H Stretching: Medium to weak absorptions for aromatic C=C bonds would appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would provide complementary information, particularly for the aromatic ring vibrations. The symmetric N-O stretch of the nitro group would also be expected to show a strong signal in the Raman spectrum.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Ester C=O Stretch | 1735 - 1750 |

| Keto C=O Stretch | 1710 - 1730 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1345 - 1385 |

| Ester C-O Stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester" is C₁₁H₁₁NO₅, corresponding to a molecular weight of approximately 237.21 g/mol . appchemical.comnih.govepa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 237. Subsequent fragmentation would likely involve the loss of characteristic neutral fragments:

Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 192.

Loss of the entire ethyl ester group (-COOC₂H₅, 73 Da).

Loss of the nitro group (-NO₂, 46 Da).

Cleavage of the bond between the carbonyl groups.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can confirm the elemental composition and molecular formula with high accuracy.

| Expected Mass Spectrometry Fragments (EI-MS) | |

| m/z Value | Possible Fragment Identity |

| 237 | [M]⁺ (Molecular Ion) |

| 192 | [M - OC₂H₅]⁺ |

| 164 | [M - COOC₂H₅]⁺ |

| 146 | [C₈H₄NO₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Should "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester" be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography could be employed for unambiguous structure determination. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This would definitively confirm the connectivity of the atoms and the relative orientation of the 2-nitrophenyl ring with respect to the propanoate side chain. As of now, publicly available crystal structure data for this specific compound is not available.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its separation from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester." A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be used. The compound's purity would be determined by the area percentage of its peak in the chromatogram. For mass spectrometry compatible applications, formic acid can be used as a mobile phase additive. sielc.com

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, gas chromatography could also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) to identify impurities by their mass spectra.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. By comparing the retention factor (Rf) of the product to that of the starting materials, one can quickly gauge the extent of the reaction.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester". The presence of a nitro group (-NO₂) at the ortho position of the benzene (B151609) ring profoundly influences the electron distribution within the molecule. The nitro group is a strong electron-withdrawing group, exerting its effect through both inductive (-I) and resonance (-R) effects. learncbse.in This significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to the nitro group. libretexts.org

Density Functional Theory (DFT) calculations, a common method for such analyses, would likely show a significant polarization of the molecule. The calculated electrostatic potential map would indicate regions of high positive charge (electron deficiency) on the aromatic ring and the carbonyl carbons of the α-keto-ester moiety. Conversely, the oxygen atoms of the nitro and carbonyl groups would exhibit high negative charge.

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. For this compound, the LUMO is expected to be of low energy, a characteristic feature of nitroaromatic compounds. nih.gov This low-lying LUMO would be distributed over the nitrophenyl ring and the α-dicarbonyl system, indicating that these are the primary sites for nucleophilic attack. The HOMO, on the other hand, would likely be associated with the π-system of the benzene ring, albeit with a lower energy compared to unsubstituted benzene due to the electron-withdrawing nature of the substituents.

Table 1: Predicted Electronic Properties from Theoretical Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |

| LUMO Energy | Low | Suggests high susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Relatively small | Implies higher chemical reactivity compared to saturated analogues. |

Mechanistic Elucidation through Transition State Modeling

Transition state modeling is a powerful computational tool to investigate the mechanisms of chemical reactions involving "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester". For instance, in reactions where the α-keto group is targeted by a nucleophile, such as in a Grignard reaction or a nitroaldol reaction, transition state calculations can map out the entire reaction pathway. nih.gov

These calculations involve locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state determines the activation energy of the reaction. For a nucleophilic addition to one of the carbonyl groups, the geometry of the transition state would reveal the trajectory of the incoming nucleophile. Theoretical studies on similar reactions, such as the hydrolysis of p-nitrophenyl trifluoroacetate, have demonstrated the importance of solvent molecules in stabilizing the transition state. mdpi.com

Furthermore, the ortho-nitro group can have a significant steric and electronic influence on the transition states of reactions. For example, in a reaction involving the benzylic methylene (B1212753) group, the nitro group could sterically hinder the approach of a reagent or electronically stabilize a transition state through delocalization of charge. Theoretical studies on the reaction of ethylbenzene-OH adducts with nitrogen dioxide have shown how different isomers can be formed through various transition states. mdpi.com

Conformational Analysis and Stereochemical Prediction

The flexibility of the side chain in "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester" allows for multiple conformations. Conformational analysis, typically performed using molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them. The dihedral angles between the phenyl ring and the side chain, as well as the orientation of the ethyl ester group, are critical parameters in this analysis.

The bulky ortho-nitro group is expected to impose significant steric constraints on the rotation around the bond connecting the benzene ring to the side chain. This steric hindrance will likely favor conformations where the side chain is oriented away from the nitro group to minimize repulsion. Computational studies on β-keto esters have utilized DFT to determine the minimal energy conformations of flexible side chains. nih.gov

From a stereochemical perspective, the α-carbon is a prochiral center. In reactions that create a new stereocenter at this position, such as a reduction of the ketone, computational methods can be used to predict the diastereoselectivity or enantioselectivity. By modeling the transition states leading to the different stereoisomers, the energy differences can be calculated, and the preferred stereochemical outcome can be predicted. The electronic and steric properties of substituents on aryl α-ketoesters are known to influence the enantioselectivity in asymmetric reactions. nih.gov

Structure-Reactivity Relationship Studies

The relationship between the structure of "Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester" and its reactivity is governed by the interplay of its functional groups. The strong electron-withdrawing nature of the ortho-nitro group and the α-dicarbonyl moiety makes the aromatic ring and the side chain highly electrophilic. nih.govorganic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds have shown that properties like the LUMO energy and hydrophobicity are key determinants of their biological activity, such as mutagenicity. nih.govresearchgate.net While not directly related to simple chemical reactivity, these studies highlight the importance of electronic parameters in predicting the behavior of nitroaromatic compounds.

The reactivity of the α-keto ester group is modulated by the electronic effects of the 2-nitrophenyl substituent. Compared to an unsubstituted phenyl ring, the 2-nitro group enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This is a general trend observed in ketones and aldehydes, where electron-withdrawing groups increase reactivity towards nucleophiles. learncbse.in Studies on substituted benzazole derivatives have also shown that electron-withdrawing groups like nitro groups can enhance antimicrobial potency, demonstrating a clear structure-activity relationship. esisresearch.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzenepropanoic acid, 2-nitro-a-oxo-, ethyl ester |

| p-nitrophenyl trifluoroacetate |

Applications of Benzenepropanoic Acid, 2 Nitro α Oxo , Ethyl Ester As a Versatile Building Block in Advanced Organic Synthesis

Precursor to Nitrogen-Containing Heterocycles

The presence of a nitro group ortho to the pyruvate (B1213749) side chain makes Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester an excellent precursor for the synthesis of nitrogen-containing heterocycles through reductive cyclization strategies. One of the most notable applications is in the Reissert indole (B1671886) synthesis.

In this classical method, the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide yields ethyl o-nitrophenylpyruvate. Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid, leads to the formation of indole-2-carboxylic acid. This reaction proceeds through the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent α-keto group to form the indole ring system. The resulting indole-2-carboxylic acid can be further decarboxylated upon heating to yield the parent indole.

The versatility of the Reissert synthesis and its modifications allows for the preparation of a wide variety of substituted indoles, which are prevalent structural motifs in many natural products and pharmaceutically active compounds. The availability of variously substituted o-nitrotoluenes as starting materials translates to a diverse range of accessible indole derivatives.

Table 1: Key Transformations in the Reissert Indole Synthesis

| Step | Reactants | Reagents | Product |

| 1. Condensation | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide | Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester |

| 2. Reductive Cyclization | Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester | Zinc, Acetic acid | Indole-2-carboxylic acid |

| 3. Decarboxylation (Optional) | Indole-2-carboxylic acid | Heat | Indole |

Intermediate for Chiral Molecule Synthesis

The α-keto ester functionality in Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester serves as a prochiral center, making it a valuable intermediate for the synthesis of chiral molecules. The development of asymmetric catalytic reductions of α-keto esters has provided efficient routes to enantiomerically enriched α-hydroxy esters, which are important chiral building blocks in organic synthesis.

While specific studies on the asymmetric reduction of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester are not extensively documented in readily available literature, the well-established methodologies for the asymmetric hydrogenation of the closely related ethyl pyruvate and other aryl pyruvates provide a strong precedent. These reactions often employ chiral catalysts, such as transition metal complexes with chiral ligands (e.g., platinum modified with cinchona alkaloids), to achieve high enantioselectivity.

The general approach involves the hydrogenation of the ketone carbonyl group under the influence of a chiral catalyst, leading to the preferential formation of one enantiomer of the corresponding α-hydroxy ester. The resulting chiral ethyl 2-hydroxy-3-(2-nitrophenyl)propanoate can then be utilized in the synthesis of various complex chiral molecules, where the stereochemistry of the hydroxyl and ester groups can direct subsequent transformations.

Table 2: Representative Catalytic Systems for Asymmetric Hydrogenation of α-Keto Esters

| Catalyst System | Chiral Modifier/Ligand | Typical Substrate | Product Type |

| Platinum on Alumina (Pt/Al₂O₃) | Cinchona alkaloids (e.g., cinchonidine) | Ethyl pyruvate | Chiral α-hydroxy esters |

| Rhodium complexes | Chiral phosphine (B1218219) ligands (e.g., BINAP) | Various α-keto esters | Chiral α-hydroxy esters |

| Ruthenium complexes | Chiral diamine ligands | Aromatic α-keto esters | Chiral α-hydroxy esters |

The nitro group in the ortho position can also influence the stereochemical outcome of such reactions and can be a handle for further functionalization after the chiral center has been established.

Role in the Construction of Densely Functionalized Organic Scaffolds

The concurrent presence of multiple reactive functional groups in Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester makes it an attractive substrate for tandem, domino, and multi-component reactions, enabling the rapid construction of densely functionalized and complex organic scaffolds. The α-keto ester moiety can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the nitro group can serve as a precursor to an amino group or act as an electron-withdrawing group to influence the reactivity of the aromatic ring.

The strategic combination of reactions targeting these functionalities can lead to the efficient synthesis of polycyclic and heterocyclic structures. For instance, a reaction sequence could be envisioned where the α-keto group is first involved in a condensation or an aldol-type reaction, followed by a reductive cyclization involving the nitro group to form a new heterocyclic ring.

Furthermore, the potential for this compound to participate in multi-component reactions, where three or more reactants combine in a single operation to form a complex product, is significant. Such reactions are highly valued in medicinal chemistry and drug discovery for their ability to generate molecular diversity in an efficient manner. By carefully choosing the reaction partners, it is conceivable that the α-keto ester, the active methylene (B1212753) group, and the nitroaromatic system of Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester could all be engaged in a cascade of bond-forming events to produce intricate molecular architectures.

While specific and extensively documented examples of such complex transformations starting directly from Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester are limited in the current body of scientific literature, the principles of tandem and multi-component reaction design strongly suggest its potential as a valuable building block for the synthesis of novel and densely functionalized organic scaffolds.

Table 3: Potential Tandem/Domino Reactions Involving Benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester

| Initial Reaction at α-Keto Ester | Subsequent Reaction Involving Nitro Group | Resulting Scaffold Type |

| Aldol (B89426) Condensation | Reductive Cyclization | Fused or bridged heterocyclic systems |

| Michael Addition | Intramolecular Cyclization | Densely substituted carbocyclic or heterocyclic rings |

| Knoevenagel Condensation | Reductive Amination/Cyclization | Polyfunctionalized nitrogen-containing heterocycles |

Future Directions in Research Pertaining to Benzenepropanoic Acid, 2 Nitro α Oxo , Ethyl Ester

Exploration of Novel Synthetic Pathways

The development of efficient and versatile methods for constructing the 2-nitro-α-oxobenzenepropanoate scaffold is a primary area for future research. While classical methods for α-keto ester synthesis exist, such as the oxidation of α-hydroxy esters or Friedel-Crafts acylation, new strategies focusing on atom economy, milder conditions, and broader substrate scope are highly desirable. mdpi.com

Future investigations could focus on transition-metal-catalyzed approaches. For instance, methodologies involving the bicarbonylation of ortho-nitrobenzyl halides could offer a direct and efficient route. mdpi.com Another promising avenue is the development of novel oxidation systems for readily available precursors. This could involve catalytic aerobic oxidation or electrochemical methods, which are considered green and sustainable alternatives to traditional stoichiometric oxidants. mdpi.com

Furthermore, exploring C-H activation strategies on simpler ortho-nitrotoluene derivatives could provide a direct and atom-economical pathway to the desired carbon skeleton. The functionalization of the methyl group followed by oxidation and esterification under one-pot conditions would represent a significant advancement in synthetic efficiency.

Table 1: Potential Novel Synthetic Strategies

| Synthetic Approach | Precursor Type | Key Transformation | Potential Advantages |

| Palladium-Catalyzed Carbonylation | o-Nitrobenzyl Halides | Double carbonylation | High efficiency, directness |

| Aerobic Oxidation | Substituted o-nitrophenyl propanols | Selective oxidation | Use of O2 as a green oxidant |

| Electrochemical Synthesis | o-Nitrophenyl ketones | Anodic oxidation in alcohol | Mild conditions, high selectivity |

| C-H Activation/Functionalization | o-Nitrotoluene derivatives | Direct carboxylation/esterification | High atom economy, step reduction |

Development of Sustainable and Green Chemical Processes

Aligning the synthesis of benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester with the principles of green chemistry is a critical future objective. Traditional nitration methods, often employing a mixture of nitric and sulfuric acids, are notoriously hazardous and environmentally unfriendly. researchgate.net Future research should prioritize the development of safer and more sustainable nitration technologies.

This includes the use of solid acid catalysts, such as zeolites, which can enhance regioselectivity, are recyclable, and non-corrosive. researchgate.net Other green nitrating systems, like those using dinitrogen pentoxide (N₂O₅) or employing microwave and ultrasound-assisted reactions, could significantly reduce energy consumption and improve reaction efficiency and safety. researchgate.net

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like ionic liquids or even water where feasible.

Catalyst Choice: Focusing on earth-abundant metal catalysts or organocatalysts to replace precious metal catalysts.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or flow chemistry to minimize energy consumption. researchgate.net

Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the formation of byproducts.

Discovery of Unprecedented Reactivity Profiles

The unique electronic and steric environment created by the ortho-nitro group is expected to impart novel reactivity to the α-keto ester moiety. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack and influences the reactivity of the adjacent side chain. mdpi.commdpi.com

A key area for future research is the exploration of intramolecular reactions involving the ortho-nitro group. Under reductive conditions, the nitro group can be converted to a nitroso, hydroxylamino, or amino group, which can then participate in intramolecular cyclization reactions with the α-keto ester side chain. This could provide a powerful strategy for the synthesis of various nitrogen-containing heterocycles, such as quinolines or other fused ring systems. researchgate.netnih.govresearchgate.net The strong electron-withdrawing character of the nitro group also makes the nitroalkene moiety susceptible to nucleophilic reactions, which can initiate cyclization cascades. nih.gov

Furthermore, the α-keto ester functionality itself is a versatile hub for various transformations. nih.gov Future studies could investigate its participation in asymmetric reactions, catalyzed by chiral organocatalysts or metal complexes, to generate stereochemically rich products. The interaction between the ortho-nitro group and the catalyst could lead to unique stereochemical outcomes that are not achievable with other substituted benzoylpyruvates.

Integration into Multicomponent Reactions and Cascade Sequences

The structural motifs within benzenepropanoic acid, 2-nitro-α-oxo-, ethyl ester make it an ideal candidate for use in multicomponent reactions (MCRs) and cascade sequences. MCRs, which combine three or more reactants in a single pot, are highly valued for their efficiency and ability to rapidly build molecular complexity. rsc.org

A particularly promising future direction is the use of this compound in the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.gov By first reducing the nitro group of the title compound to an amine, it can serve as the 2-aminoaryl ketone component in a one-pot MCR with various carbonyl compounds to generate a diverse library of substituted quinolines. researchgate.netrsc.org This approach offers a convergent and efficient route to these important heterocyclic scaffolds. researchgate.net

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, also represent a fertile ground for future research. rsc.org For example, a nucleophilic addition to the keto group could be designed to initiate an intramolecular cyclization involving the nitro group, leading to complex polycyclic structures in a single operation. researchgate.net The development of organocatalyzed cascade reactions, in particular, could provide enantioselective access to complex molecules from simple precursors. rsc.org

Q & A

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Due to polar nitro and oxo groups, silica gel chromatography with ethyl acetate/hexane (20–40% EtOAc) is effective. For scale-up, recrystallization in ethanol/water mixtures can yield high-purity crystals, monitored by TLC (Rf ~0.4 in 30% EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or isomerism?

- Methodological Answer : The α-oxo group may exhibit keto-enol tautomerism, leading to split NMR peaks. Variable-temperature NMR (e.g., 25°C to −40°C) can slow tautomeric exchange, allowing distinct signals to resolve. For stereoisomers (e.g., Z/E configurations), NOESY or ROESY experiments are critical . Computational modeling (DFT) can also predict dominant tautomeric forms .

Q. What experimental strategies mitigate decomposition during storage or analysis?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. Store the compound in amber vials at −20°C under inert gas (N₂/Ar). For HPLC analysis, use acidified mobile phases (0.1% TFA) to suppress hydrolysis of the ester group .

Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The nitro group activates the α-carbon for nucleophilic attack (e.g., Grignard reagents) but deactivates the aromatic ring toward electrophilic substitution. Kinetic studies using in situ IR or stopped-flow techniques can quantify reaction rates compared to non-nitro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.